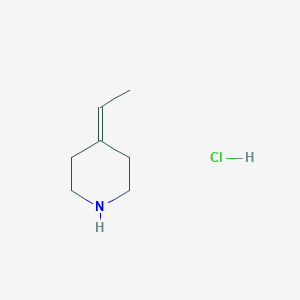
(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal is a chiral compound with significant biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal can be achieved through several synthetic routes. One common method involves the aldol condensation of acetaldehyde and α-ketobutyrate, followed by a series of reduction and protection steps to introduce the necessary hydroxyl and methoxy groups . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound often involves biotransformation processes using engineered microorganisms. For example, Escherichia coli strains can be metabolically engineered to produce this compound with high yield and stereospecificity . This method leverages the natural enzymatic pathways of the microorganisms to achieve efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted analogs. These products can have different biological and chemical properties, making them useful for further research and applications.
Wissenschaftliche Forschungsanwendungen
(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it a valuable tool for studying enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antioxidant properties.
Wirkmechanismus
The mechanism of action of (2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. It may also interact with cellular receptors, modulating signaling pathways and exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R,4S)-4-hydroxyisoleucine: A similar compound with insulinotropic activity, used in the treatment of type II diabetes.
(2S,3R,4S)-2,3,4,5-tetrahydroxyvaleral: Another compound with multiple hydroxyl groups, used in various biochemical studies.
Uniqueness
(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal is unique due to its specific stereochemistry and the presence of both hydroxyl and methoxy groups. This combination of functional groups and stereochemistry provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H16O5 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal |
InChI |
InChI=1S/C8H16O5/c1-8(2,12)7(13-3)6(11)5(10)4-9/h4-7,10-12H,1-3H3/t5-,6-,7+/m1/s1 |
InChI-Schlüssel |
VXFVJCLMUVIKKX-QYNIQEEDSA-N |
Isomerische SMILES |
CC(C)([C@H]([C@@H]([C@@H](C=O)O)O)OC)O |
Kanonische SMILES |
CC(C)(C(C(C(C=O)O)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


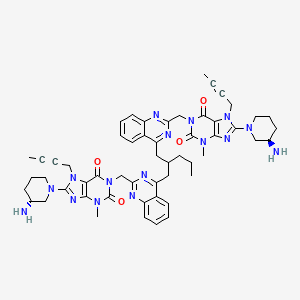

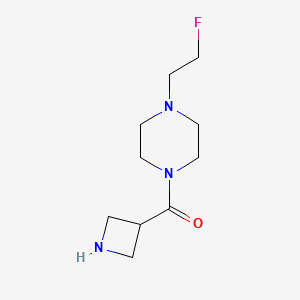

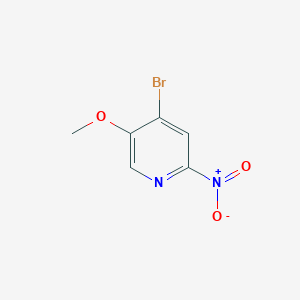
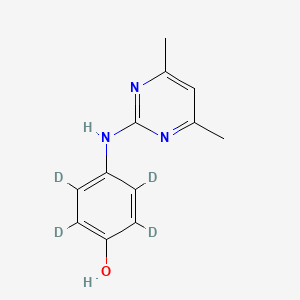
![methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate](/img/structure/B13434487.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13434488.png)
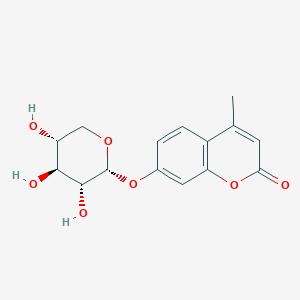
![tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate](/img/structure/B13434493.png)
![methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13434497.png)
![5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole](/img/structure/B13434502.png)
![[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate](/img/structure/B13434511.png)
